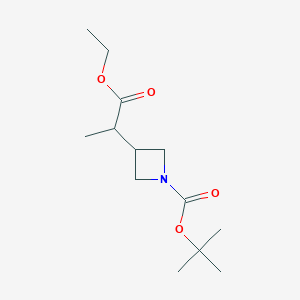![molecular formula C11H14ClNO4 B1379384 2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride CAS No. 1803572-24-8](/img/structure/B1379384.png)
2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-[4-(carboxymethyl)phenyl]propanoid acid hydrochloride, also known as 2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid hydrochloride and abbreviated as 2-AMP-CMP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is synthesized in the lab by reacting phenylalanine and hydrochloric acid. This compound has a wide range of biochemical and physiological effects, and has been found to be useful in lab experiments.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
This compound is used in biochemical research due to its structural similarity to phenylalanine. It can serve as a molecular probe to study phenylalanine metabolism and its role in various biological processes .
Pharmaceutical Development
As a derivative of an amino acid, it’s explored for its potential in drug development, particularly in designing prodrugs or compounds that can modulate amino acid-dependent pathways .
Material Science
The fluorescent properties of this compound make it valuable in material science for creating fluorescent markers and sensors that can be used in imaging and diagnostic applications .
Enzyme Regulation
Researchers utilize this compound to investigate the allosteric regulation of enzymes . By incorporating it into enzymes, scientists can study the effects of structural changes on enzyme activity .
Synthetic Chemistry
In synthetic chemistry, it serves as a precursor for synthesizing a wide range of complex molecules, including those with pharmaceutical applications .
Analytical Chemistry
Due to its unique chemical properties, it’s used in analytical chemistry as a standard for calibrating instruments and validating analytical methods .
Nutritional Studies
This compound can be used in nutritional studies to understand the bioavailability and metabolism of phenylalanine derivatives in the human body .
Agricultural Chemistry
It may find applications in agricultural chemistry, particularly in the synthesis of growth promoters or herbicides that mimic or interfere with plant amino acid pathways .
Wirkmechanismus
Target of Action
It’s structurally related to phenylalanine, which is known to interact with phenylalanine hydroxylase .
Mode of Action
Considering its structural similarity to phenylalanine, it might interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine
Biochemical Pathways
If it does interact with phenylalanine hydroxylase as hypothesized, it could potentially influence the phenylalanine to tyrosine conversion pathway .
Eigenschaften
IUPAC Name |
2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQUHPFJRUJHRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)



![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)


![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)

![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)


